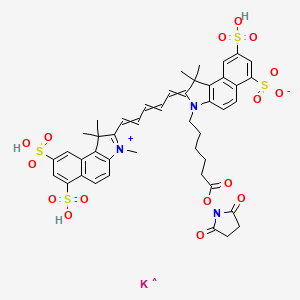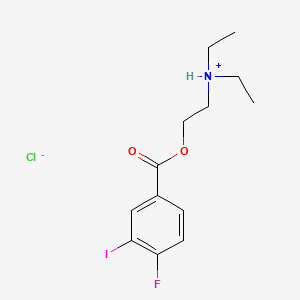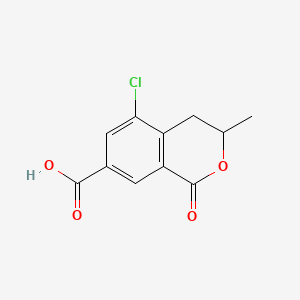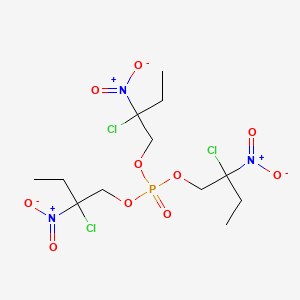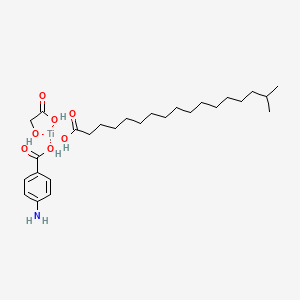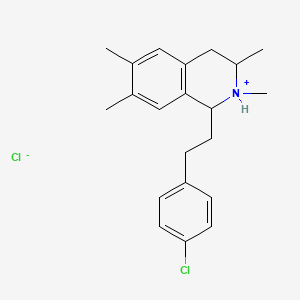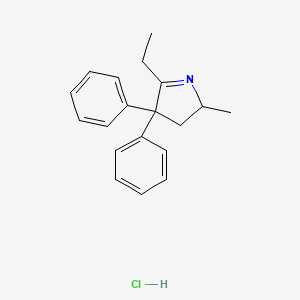
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride is a chemical compound with the molecular formula C19H21N. It is also known by other names such as Methadone M . This compound is a derivative of pyrroline and is characterized by its unique structure, which includes two phenyl groups and a pyrroline ring.
Métodos De Preparación
The synthesis of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves several steps. One common method includes the reaction of 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline with hydrochloric acid to form the hydrochloride salt . The industrial production methods for this compound are not widely documented, but it typically involves standard organic synthesis techniques under controlled conditions.
Análisis De Reacciones Químicas
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form other derivatives of pyrroline.
Substitution: The phenyl groups in the compound can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in various chemical analyses and studies.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors in the body, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate certain signaling pathways and enzyme activities .
Comparación Con Compuestos Similares
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline Hydrochloride can be compared with other similar compounds such as:
2-Ethyl-5-methyl-3,3-diphenyl-1-pyrroline: The non-hydrochloride form of the compound.
2-Ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine: A related compound with a different structure.
Methadone: A well-known compound with similar structural features.
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride group, which can influence its chemical properties and interactions.
Propiedades
Fórmula molecular |
C19H22ClN |
|---|---|
Peso molecular |
299.8 g/mol |
Nombre IUPAC |
5-ethyl-2-methyl-4,4-diphenyl-2,3-dihydropyrrole;hydrochloride |
InChI |
InChI=1S/C19H21N.ClH/c1-3-18-19(14-15(2)20-18,16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13,15H,3,14H2,1-2H3;1H |
Clave InChI |
RFWQAFWWZQGUQU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(CC1(C2=CC=CC=C2)C3=CC=CC=C3)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


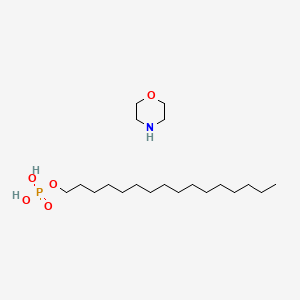
![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-](/img/structure/B13782530.png)

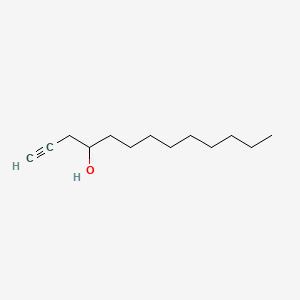

![4-Methyl-1,3-dihydro-benzo[1,2,5]thiadiazole 2,2-dioxide](/img/structure/B13782540.png)
